1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
Overview
Description
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the pyrazole moiety.
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the amino groups.
Uniqueness
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is unique due to the presence of both amino groups and the pyrazole moiety. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,2-diamino-4-(1-ethyl-3-methylpyrazol-4-yl)-6-oxopyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-3-19-6-10(7(2)18-19)11-8(4-14)12(16)20(17)13(21)9(11)5-15/h6H,3,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQOPEBXGMKPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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